REACTION_CXSMILES
|
S(F)(=O)(=O)O.C(=O)=O.[CH:9]([OH:12])([CH3:11])[CH3:10].C=CC.[Cl:16][C:17]1[CH:25]=[CH:24][CH:23]=[CH:22][C:18]=1[C:19]([NH2:21])=O.[OH-].[Na+]>C(Cl)Cl>[Cl:16][C:17]1[CH:25]=[CH:24][CH:23]=[CH:22][C:18]=1[C:19](=[NH:21])[O:12][CH:9]([CH3:11])[CH3:10] |f:1.2,5.6|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
S(O)(=O)(=O)F
|
Name
|
dry ice isopropanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.C(C)(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)N)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with moderate stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a dry ice condenser
|
Type
|
CUSTOM
|
Details
|
giving an orange-colored solution
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 15 min.
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
precooled to -50° C
|
Type
|
STIRRING
|
Details
|
the mixture stirred at ambient temperature for 18 hrs
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
giving a deep purple-red solution
|
Type
|
ADDITION
|
Details
|
The reaction mixture is then poured into 300 ml
|
Type
|
CUSTOM
|
Details
|
are separated
|
Type
|
CUSTOM
|
Details
|
separation of the layers
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The turbid organic phase is dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
FILTRATION
|
Details
|
filter aid
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is triturated with hexane (Skellysolve B®)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
removing any unreacted 2-chlorobenzamide
|
Type
|
DISTILLATION
|
Details
|
The filtrate is distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C(OC(C)C)=N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |